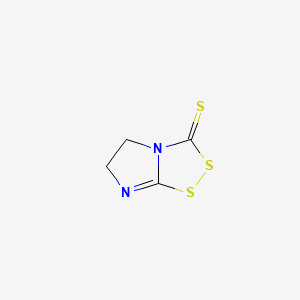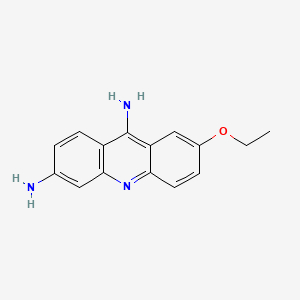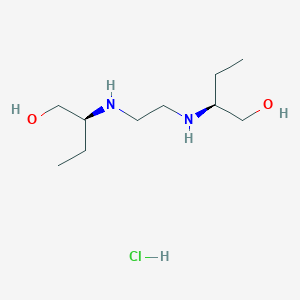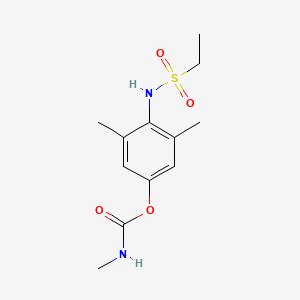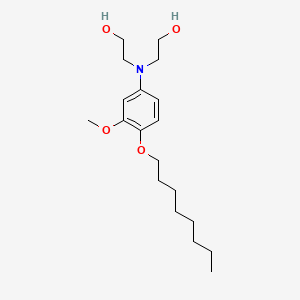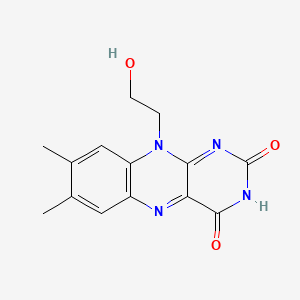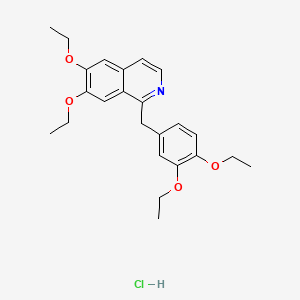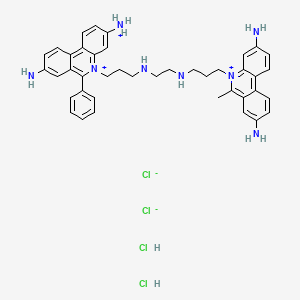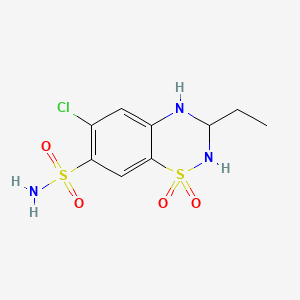
Ggapga
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ggapga is a bioactive chemical.
科学的研究の応用
Adaptive Diversity Control in Genetic Algorithms
Genetic algorithms (GAs) have been enhanced through methods like Dual-Population GA (DPGA), which utilizes an additional population to maintain diversity. This approach helps in balancing exploration and exploitation in problem-solving, showing superior performance in various problem types compared to standard GAs (Park & Ryu, 2010).
Hardware-Based Genetic Algorithms
The development of hardware-based GAs, particularly using field-programmable gate arrays (FPGAs), has significantly improved the efficiency of genetic algorithms. Such implementations have shown speedups of 1-3 orders of magnitude over software routines, demonstrating their feasibility and desirability in various applications (Scott, Samal, & Seth, 1995).
Self-Reconfigurable Hardware Genetic Algorithms
FPGAs have been widely used to implement hardware-based genetic algorithms (HGA) that are capable of self-reconfiguration. This allows for the objective function to be updated through partial reconfiguration and supports various genetic parameters, enhancing flexibility and performance in genetic algorithm applications (Effraimidis, Papademetriou, Dollas, & Papaefstathiou, 2009).
Distributed Genetic Algorithms for FPGA Optimization
Distributed Genetic Algorithms (DGA) have been implemented for FPGA optimization tasks. This approach reduces execution time significantly, allowing for more complex tasks and experiments in FPGA design and optimization (Solar, Vega-Rodríguez, Sánchez-Pérez, Gómez-Iglesias, & Cárdenas-Montes, 2008).
Genetic Algorithms in Blind Signal Separation
Genetic Algorithms have been applied in the field of blind signal separation, particularly using FPGA-based implementations. These applications have shown significant enhancements in system performance, moving towards real-time performance in signal processing tasks (Emam, Ashour, Fekry, & Wahdan, 2003).
Gene Selection and Classification in Bioinformatics
In bioinformatics, genetic algorithms have been used for gene selection and classification in DNA microarray datasets. Hybrid methods combining Spearman'sCorrelation Coefficient (SCC) with Genetic Algorithms (GA) have significantly improved classification accuracy by reducing data features in various datasets (Singh, Shukla, & Vardhan, 2017).
VHDL Coding for Genetic Algorithms
A genetic algorithm (GA) has been written in VHDL for a hardware implementation, improving speed and efficiency, particularly for real-time applications like disk scheduling and image registration. This approach utilizes reprogrammability of FPGAs for flexibility in fitness functions (Samal, Scott, & Seth, 1998).
Grouping Genetic Algorithms for Optimization
Grouping Genetic Algorithms (GGA) have been developed for specific problems involving the formation of groups. These algorithms have shown to be efficient in providing solutions for various practical and academic research problems, including optimization in constrained environments (Brown & Sumichrast, 2005).
Parallel Genetic Algorithms in Nuclear Reactor Core Design
Island Genetic Algorithm (IGA), a parallel GA model, has been used in nuclear reactor core design optimization. It provides computational time gains and optimization outcomes compared to traditional non-parallel GAs, especially for problems with time-consuming fitness evaluations (Pereira & Lapa, 2003).
Genetic Algorithms in Blockmodel Problem
GGA has been effectively applied to the blockmodel problem, grouping objects based on specific attributes. This approach has demonstrated good solutions for large-size problems within reasonable computational time, illustrating GGA's potential in relationship analysis (James, Brown, & Ragsdale, 2010).
特性
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N3O19/c28-13(34)4-8(24(42)30-3-1-2-9(30)25(43)44)29-23-22(49-27-20(41)18(39)15(36)11(6-32)47-27)21(16(37)12(7-33)45-23)48-26-19(40)17(38)14(35)10(5-31)46-26/h8-12,14-23,26-27,29,31-33,35-41H,1-7H2,(H2,28,34)(H,43,44)/t8-,9-,10+,11+,12+,14+,15+,16+,17-,18-,19+,20+,21-,22+,23-,26+,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZDTVFZBWIZGU-TVQLBTJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N3O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156888 |
Source


|
| Record name | Ggapga | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131088-79-4 |
Source


|
| Record name | Ggapga | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131088794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ggapga | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

